molecular formula C24H23N5O2S B11295081 N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

Cat. No.: B11295081
M. Wt: 445.5 g/mol
InChI Key: GZBUUIFWSMWHIA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by its unique structure, which includes an ethylphenyl group, a dihydropteridinyl group, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or other formylating agents.

    Introduction of the phenylethyl group: This step may involve the alkylation of the pteridine core using phenylethyl halides under basic conditions.

    Attachment of the ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

    Formation of the sulfanylacetamide moiety: This step involves the reaction of the intermediate with thiol-containing compounds and subsequent acylation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions, given its complex structure and potential for binding to active sites.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pteridine derivatives: Compounds such as tetrahydrobiopterin and folic acid share the pteridine core structure.

    Sulfanylacetamide derivatives: Compounds like cysteamine and penicillamine contain similar sulfanylacetamide moieties.

Uniqueness

The uniqueness of N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide lies in its combination of structural features, which may confer specific binding properties and reactivity patterns not observed in simpler analogs.

Biological Activity

N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H25N3O2S2\text{C}_{26}\text{H}_{25}\text{N}_3\text{O}_2\text{S}_2

This compound features a complex arrangement of functional groups that contribute to its biological activity, including a pteridine core and a sulfanyl group.

This compound exhibits multiple mechanisms that contribute to its biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It interacts with various receptors in the body, which may lead to altered signaling pathways associated with pain perception and inflammation.

Pharmacological Properties

The pharmacological profile of this compound includes:

PropertyDescription
Solubility Soluble in organic solvents
Stability Stable under standard laboratory conditions
Bioavailability Moderate bioavailability in vivo
Toxicity Low toxicity observed in preliminary studies

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Effects : Research highlighted in Phytotherapy Research demonstrated that this compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Properties : A recent study indicated that the compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by inhibiting neuroinflammation and oxidative stress .

Future Directions

The ongoing research into this compound suggests promising applications in various therapeutic areas. Further studies are required to fully elucidate its mechanisms of action, optimize its pharmacological properties, and assess its safety profile in clinical settings.

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H23N5O2S/c1-2-17-8-10-19(11-9-17)27-20(30)16-32-24-28-22-21(25-13-14-26-22)23(31)29(24)15-12-18-6-4-3-5-7-18/h3-11,13-14H,2,12,15-16H2,1H3,(H,27,30)

InChI Key

GZBUUIFWSMWHIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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